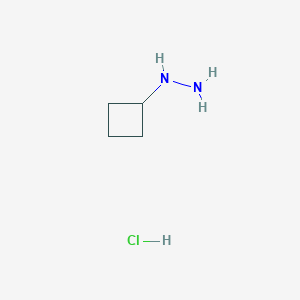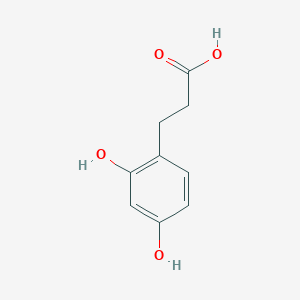
3-(2,4-二羟基苯基)丙酸
描述
3-(2,4-Dihydroxyphenyl)propanoic acid, also known as Dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It is a 3,4-dihydroxyphenylalanine (DOPA) analog and a building block for heterocyclic compounds . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .
Molecular Structure Analysis
The molecular formula of 3-(2,4-Dihydroxyphenyl)propanoic acid is C9H10O4 . The molecular weight is 182.17 .Chemical Reactions Analysis
3-(2,4-Dihydroxyphenyl)propanoic acid exhibits oxidation activity . It may be used as a substrate for the o-diphenolase in microplate assays of serum and hemocyte supernatants from QXR3 and wild type oysters for the quantitation of o-diphenolase activity .Physical And Chemical Properties Analysis
The melting point of 3-(2,4-Dihydroxyphenyl)propanoic acid is 158-162 °C . Further physical and chemical properties are not explicitly mentioned in the search results.科学研究应用
抗炎活性
一项研究从杜仲嫩叶中鉴定出新的酚类化合物,包括3-(2,4-二羟基苯基)丙酸衍生物。这些化合物在大鼠巨噬细胞RAW264.7中对LPS诱导的NO产生表现出适度的抑制活性,表明具有潜在的抗炎应用(Ren et al., 2021)。
合成和稳定性改进
2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸,是3-(2,4-二羟基苯基)丙酸的衍生物,经合成以增强其化学稳定性和脂溶性。这种衍生物水解释放出生物活性的丹参素,突显了其在合成稳定和可溶性衍生物方面的潜力,适用于各种应用(Chen et al., 2016)。
材料科学中的可再生建筑块
苹果酸是一种天然存在的酚类化合物,类似于3-(2,4-二羟基苯基)丙酸,被探索作为可再生建筑块。其在增强分子对苯并噁嗪环形成的反应性方面的应用展示了其在材料科学中的潜力,特别是在创造基于生物的材料方面(Trejo-Machin et al., 2017)。
食品接触材料中的用途
对一种用于与食品接触的3-(2,4-二羟基苯基)丙酸衍生物的安全评估进行了评估。结论是在特定使用条件下,对消费者不构成安全风险(Flavourings, 2011)。
有机合成中的新方法
在有机合成中,对3-(3-炔基-4-羟基苯基)丙酸进行氧化去芳构化,导致了制备呋喃喹啉酮和安吉丽辛衍生物的新方法。这项研究展示了该化合物在开发新的合成方法方面的实用性(Ye et al., 2012)。
抗衰老应用于护肤品
从类似化合物中衍生出的3-(4-羟基苯基)丙酸酰胺被用于抗衰老护肤品中。这展示了其在皮肤科应用中的潜力,特别是在抗衰老产品中(Wawrzyniak et al., 2016)。
安全和危害
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCMTJPPXSGYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204854 | |
| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxyphenyl)propanoic acid | |
CAS RN |
5631-68-5 | |
| Record name | 2,4-Dihydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5631-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



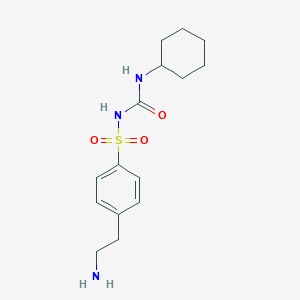



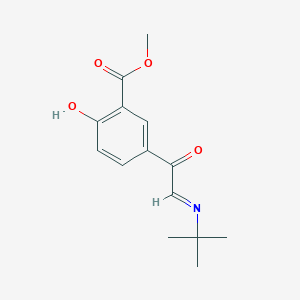
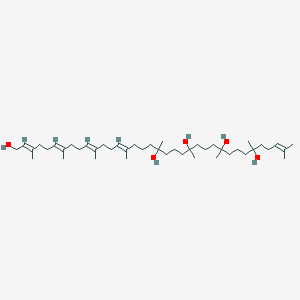
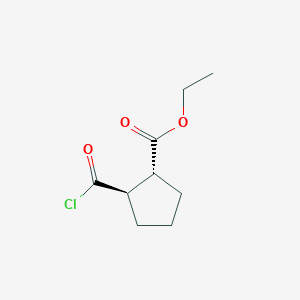

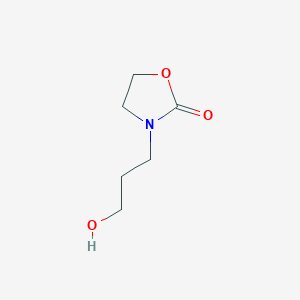
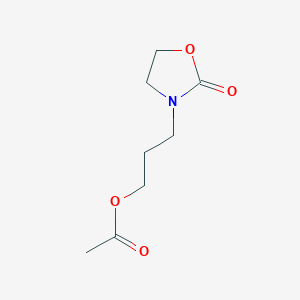
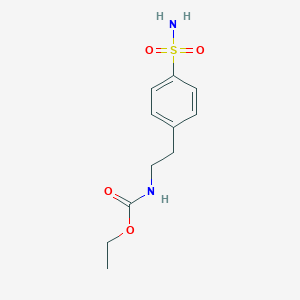
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
